2-Dibenzofuranthiol
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Overview
Description
2-Dibenzofuranthiol is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring The presence of a thiol group (-SH) at the second position of the dibenzofuran structure imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of palladium or copper catalysts to facilitate the formation of the C-S bond .
Industrial Production Methods: Industrial production of 2-Dibenzofuranthiol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Dibenzofuranthiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted dibenzofuran derivatives.
Scientific Research Applications
2-Dibenzofuranthiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Dibenzofuranthiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects . The compound’s aromatic structure also allows it to participate in π-π stacking interactions with other aromatic molecules, further influencing its activity .
Comparison with Similar Compounds
Dibenzofuran: Lacks the thiol group, making it less reactive in nucleophilic substitution reactions.
2-Dibenzofuranol: Contains a hydroxyl group instead of a thiol group, leading to different chemical reactivity and biological activity.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring, resulting in different electronic properties.
Uniqueness of 2-Dibenzofuranthiol: The presence of the thiol group in this compound imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological macromolecules or electronic properties .
Properties
CAS No. |
52264-24-1 |
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Molecular Formula |
C12H8OS |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
dibenzofuran-2-thiol |
InChI |
InChI=1S/C12H8OS/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,14H |
InChI Key |
LFWPFFOUNSXUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S |
Origin of Product |
United States |
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